[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide
Description
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide (CAS: 31065-89-1) is a quaternary ammonium compound characterized by a diphenylmethoxy group attached to an ethyl chain linked to a trimethylammonium moiety. Its molecular formula is C₂₃H₂₈BrNO, with a molecular weight of approximately 422.38 g/mol. The diphenylmethoxy group imparts significant hydrophobicity, while the quaternary ammonium center ensures high water solubility and cationic properties. This compound is primarily used in industrial and scientific research, including applications in polymer chemistry and surfactant studies .
Properties
CAS No. |
31065-89-1 |
|---|---|
Molecular Formula |
C18H24BrNO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-benzhydryloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C18H24NO.BrH/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BDQPXVWYFLTETB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with trimethylamine and hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production methods for [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically the corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of other quaternary ammonium compounds.
Biology:
- Investigated for its potential antimicrobial properties.
- Used in studies related to cell membrane permeability.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its effects on neurotransmitter release and receptor binding.
Industry:
- Utilized in the production of surfactants and detergents.
- Applied in the formulation of various personal care products .
Mechanism of Action
The mechanism of action of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt cell membrane integrity, leading to increased permeability. It can also bind to specific receptors or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide with analogous quaternary ammonium compounds:
Key Research Findings
Hydrophobicity and Membrane Interactions: The diphenylmethoxy group in [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide reduces membrane permeability compared to smaller analogs like MTSET, which is critical in biological studies where membrane impermeability is required . In contrast, 2-(2',6'-Dimethylphenoxy)ethyltrimethylammonium bromide balances hydrophobicity and steric effects, making it suitable for transmembrane protein studies .
Reactivity and Functionalization :
- MTSET’s methanethiosulfonate group enables covalent modification of cysteine residues in proteins, a feature absent in diphenylmethoxy derivatives .
- [2-(Ethoxycarbonyl)ethyl]trimethylammonium bromide’s ester group allows nucleophilic substitution reactions, facilitating its use in synthetic chemistry .
Material Science Applications: Poly((2-(methacryloyloxy)ethyl)trimethylammonium salt) forms stimuli-responsive polymers, with counterions (e.g., bromide vs. chloride) modulating piezoelectric responses. This contrasts with non-polymerizable analogs like [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide, which lack such tunability .
Biological Activity
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide, also known as 2-benzhydryloxyethyl(trimethyl)azanium bromide, is a quaternary ammonium compound with various biological activities. This article aims to provide a detailed overview of its biological properties, including pharmacological effects, toxicity, and potential applications in therapeutic contexts.
- Molecular Formula : CHBrNO
- Molar Mass : 350.293 g/mol
- CAS Number : 31065-89-1
- Physical State : White solid
- Solubility : Soluble in water and organic solvents.
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide primarily acts as an anticholinergic agent , inhibiting the action of acetylcholine at muscarinic receptors. This mechanism contributes to its various pharmacological effects, including sedation and muscle relaxation.
Pharmacological Effects
- Antihistaminic Activity : The compound exhibits significant antihistamine properties, making it useful in treating allergic reactions.
- Sedative Effects : It has been noted for its sedative effects, likely due to its ability to cross the blood-brain barrier and inhibit central nervous system activity.
- Muscle Relaxation : The compound may also provide muscle relaxant effects, beneficial in various therapeutic applications.
Toxicity and Safety Profile
The toxicity profile of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide indicates potential acute toxicity, particularly with overdosage. Symptoms may include:
- Respiratory depression
- Sedation
- Cardiovascular effects
A summary of the toxicity data is presented in Table 1.
| Toxicity Parameter | Value |
|---|---|
| LD50 (rat, oral) | >2000 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Severe |
| Acute Toxicity Classification | Category 4 |
Case Study 1: Antihistaminic Effects
A study by Berninger et al. (2011) explored the effects of diphenhydramine (a related compound) on aquatic organisms, providing insight into the environmental impact of antihistamines derived from similar structures. The findings indicated significant behavioral changes in exposed organisms, suggesting potential ecological risks associated with such compounds .
Case Study 2: Central Nervous System Impact
Research published in the British Journal of Dermatology highlighted the sedative effects of compounds similar to [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide in topical formulations. The study demonstrated that these compounds could effectively reduce anxiety symptoms in patients undergoing dermatological treatments .
Applications in Therapeutics
Given its biological activity, [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide has potential applications in:
- Allergy Treatment : As an antihistamine.
- Anxiety Management : Due to its sedative properties.
- Muscle Relaxation : In various surgical and therapeutic settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
